molecular formula C15H13NO3 B1347564 [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS No. 75446-59-2

[(Biphenyl-4-carbonyl)-amino]-acetic acid

Cat. No. B1347564
CAS RN: 75446-59-2
M. Wt: 255.27 g/mol
InChI Key: MYJXSDFBYVYUCD-UHFFFAOYSA-N
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Description

[(Biphenyl-4-carbonyl)-amino]-acetic acid, also known as BPAA, is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications. BPAA is a unique molecule that has shown promising results in several studies, making it an important area of research in the field of biochemistry and pharmacology.

Scientific Research Applications

Anticancer Activity

The compound has been found to have significant anticancer activity. Specifically, a derivative of the compound, 4h, was found to be the most active anticancer agent against HepG2 cancer cell line, with a cell viability of 29.33% .

Antimicrobial Activity

The compound has also been tested for its antimicrobial activities. The synthesized molecules showed potent antibacterial and antifungal activities .

Inhibition of Acetylcholinesterase (AChE)

The compound has been found to have inhibition potential against acetylcholinesterase (AChE). Compound 4c demonstrated potent inhibitory activity against AChE, with an inhibition percentage of 84.36 at 0.5 mM concentration .

Inhibition of Butyrylcholinesterase (BChE)

The compound has also been found to inhibit butyrylcholinesterase (BChE). Compound 4b showed good activity against BChE, with an inhibition percentage of 52.19 at 0.5 mM concentration .

Inhibition of Urease

The compound has been found to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. Compound 4c demonstrated inhibitory activity against urease, with an inhibition percentage of 31.42 at 0.25 mM concentration .

Preparation of Novel Thiourea Compounds

Biphenyl-4-carbonyl chloride, a related compound, has been used in the preparation of a novel thiourea compound, N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide .

Preparation of 5-CF3-oxazole Analogs

Biphenyl-4-carbonyl chloride has also been used in the preparation of 5-CF3-oxazole analog, 2-{4-[2-(2-biphenyl-4-yl-5-trifluoromethyl-oxazol-4-yl)-ethoxy]-phenoxy}-2-methyl-propionic acid .

properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXSDFBYVYUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294542
Record name [(biphenyl-4-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Biphenyl-4-carbonyl)-amino]-acetic acid

CAS RN

75446-59-2
Record name 75446-59-2
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Record name [(biphenyl-4-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-phenylphenyl)formamido]acetic acid
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Synthesis routes and methods I

Procedure details

Glycine (5 mmol) was reacted with 4-biphenylcarbonyl chloride (about 5 mmol) in the presence of 1N NaOH solution (10 ml), ether (21 ml) and THF (2 ml) using the procedure described in Example 5. Most of the product precipitated as a solid on acidification of the aqueous layer during the work up. This was found to be quite insoluble in CHCl3 and EtOAc. It was largely dissolved in CH3CN (~35 ml) and filtered to remove insoluble material. Crystalline acid (0.81 g, 63%) was deposited on cooling, m.p. 207°-218° C. decomp.
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5 mmol
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10 mL
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21 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of biphenyl-4-carboxylic acid (10 g, 0.05044 mole) in DMF (50 mL), was added DIPEA (22.82 g, 0.176 mol), HOBt (7.496 g, 0.0554 mol) and EDCI.HCl (17.4 g, 0.09 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (8.45 g, 0.06 mol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 14.26 g (99.8%) of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester. 1H NMR (DMSO-d6): δ9.0 (t, 1H), 8.0-7.9 (d, 2H), 7.84-7.7 (dd, 4H), 7.5 (t, 2H), 7.46-7.36 (m, 1H), 4.2-4.1 (q, 2H), 4.0 (d, 2H), 1.25 (t, 3H). To a stirred solution of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester (14.26 g, 0.05 mol) in a mixture of THF (60 mL), methanol (60 mL) and H2O (30 mL) was added LiOH.H2O (12.68 g, 0.3023 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. The volatiles were then evaporated and the residue was acidified with 10% aqueous HCl solution. The resulting precipitate was isolated by filtration washed with water followed by hexane and dried to afford 12.8 g (99%) of [(biphenyl-4-carbonyl)-amino]-acetic acid. 1H NMR (DMSO-d6): δ 8.0-7.85 (m, 3H), 7.8-7.7 (m, 4H), 7.55-7.45 (t, 2H), 7.45-7.35 (t, 1H), 3.5 (d, 2H).
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14.26 g
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60 mL
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30 mL
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60 mL
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